Pyranoquinolines
Pyranoquinolines are a class of heterocyclic compounds derived from the fusion of a pyran ring with a quinoline ring. These molecules exhibit diverse biological activities, making them attractive targets for drug discovery and development. Structurally, they consist of an oxygen-containing five-membered ring (pyran) fused to a quinoline core, which includes two nitrogen atoms in its aromatic system.
These compounds are known for their potential as antimalarial agents due to their ability to inhibit the growth of Plasmodium falciparum. Additionally, pyranoquinolines have shown promising results in treating various cancers by targeting specific cellular pathways involved in cell proliferation and survival. Due to their unique structural features and pharmacological properties, they are also explored for anti-inflammatory and antioxidant applications.
The synthesis of pyranoquinoline derivatives can be achieved through a variety of chemical reactions such as condensation, cyclization, and substitution reactions. Their potential as therapeutics lies not only in their inherent biological activities but also in the ability to modify functional groups to enhance selectivity and efficacy.

Structuur | Chemische naam | CAS | MF |
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7-methoxy-2,2-dimethyl-3,4-dihydro-2H-furo[2,3-b]pyrano[3,2-h]quinoline | 52617-28-4 | C17H17NO3 |
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Paraensidimerine B | 80450-22-2 | C30H32N2O5 |
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Zanthosimuline | 155416-20-9 | C20H23NO2 |
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11-hydroxy-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9-dione | 95594-15-3 | C15H11NO4 |
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trans-Erioaustralasine | 152517-75-4 | C22H25NO5 |
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2,2-dimethyl-9-methoxy-3,4-dihydropyrano[3,2-c]quinolin-5(6H)-one | 61929-96-2 | C15H17NO3 |
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2,6-dihydro-9-methoxy-2,2,6-trimethyl-5H-pyranoquinolin-5-one | 129225-33-8 | C16H17NO3 |
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paraensidimerin A | 80450-24-4 | C30H30N2O4 |
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Araliopsinine | 120481-37-0 | C17H21NO6 |
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7-Methoxy,2'',3''-epoxide-8-(3,3-Dimethylallyloxy)-N-methylflindersine | 82504-14-1 | C21H25NO5 |
Gerelateerde literatuur
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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1H-Indole-2-sulfonamide Cas No: 85953-41-9
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